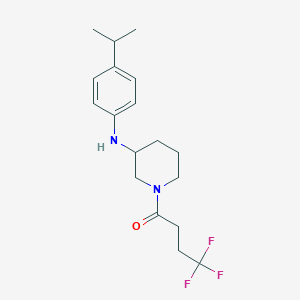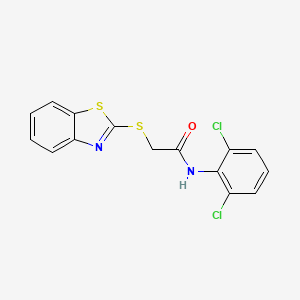![molecular formula C22H31N3O2 B5971213 N-[1-(cyclohexylmethyl)piperidin-3-yl]-5-methoxy-1H-indole-2-carboxamide](/img/structure/B5971213.png)
N-[1-(cyclohexylmethyl)piperidin-3-yl]-5-methoxy-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(cyclohexylmethyl)piperidin-3-yl]-5-methoxy-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(cyclohexylmethyl)piperidin-3-yl]-5-methoxy-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the indole core. One common method involves the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . This reaction yields the corresponding indole derivative, which can then be further modified to introduce the piperidine and cyclohexylmethyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(cyclohexylmethyl)piperidin-3-yl]-5-methoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the piperidine ring or other parts of the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can yield indole-3-carboxaldehyde derivatives, while reduction of the piperidine ring can produce various substituted piperidines.
Wissenschaftliche Forschungsanwendungen
N-[1-(cyclohexylmethyl)piperidin-3-yl]-5-methoxy-1H-indole-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a valuable tool for studying cellular processes and signaling pathways.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and neurological disorders.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[1-(cyclohexylmethyl)piperidin-3-yl]-5-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The piperidine ring and cyclohexylmethyl group can enhance the compound’s binding affinity and selectivity. These interactions can lead to changes in cellular signaling, gene expression, and other biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[1-(cyclohexylmethyl)piperidin-3-yl]-N-{2-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}acetamide
- 1-(4-nitrophenyl)-1H-indole-3-carbaldehyde
Uniqueness
N-[1-(cyclohexylmethyl)piperidin-3-yl]-5-methoxy-1H-indole-2-carboxamide stands out due to its unique combination of the indole core, piperidine ring, and cyclohexylmethyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
N-[1-(cyclohexylmethyl)piperidin-3-yl]-5-methoxy-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c1-27-19-9-10-20-17(12-19)13-21(24-20)22(26)23-18-8-5-11-25(15-18)14-16-6-3-2-4-7-16/h9-10,12-13,16,18,24H,2-8,11,14-15H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOLQOVZKCQDRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)C(=O)NC3CCCN(C3)CC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-bromo-4-ethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5971130.png)
![N-[(8-methoxy-2H-chromen-3-yl)methyl]-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5971137.png)
![4-(2-PHENYL-6,7-DIHYDRO-5H-CYCLOPENTA[D]PYRIMIDIN-4-YL)TETRAHYDRO-1(2H)-PYRAZINECARBALDEHYDE](/img/structure/B5971139.png)

![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B5971145.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2-methoxyphenoxy)acetyl]-3-piperidinamine](/img/structure/B5971176.png)
![2-[(4-fluorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B5971189.png)
![(5E)-3-benzyl-5-[(5-bromo-2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5971191.png)
![2,6-dimethyl-1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5971203.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(2-methoxy-5-pyrimidinyl)methyl]-4-piperidinol](/img/structure/B5971214.png)
![2-[1-[(6-methyl-2-pyridinyl)methyl]-4-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B5971227.png)
![N~2~-(tert-butyl)-N~1~-[2-(dimethylamino)-4-quinolinyl]glycinamide diethanedioate](/img/structure/B5971234.png)
